molecular formula C12H16ClF3N2O B2449244 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride CAS No. 1909319-58-9

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride

Cat. No.: B2449244
CAS No.: 1909319-58-9
M. Wt: 296.72
InChI Key: WZKUXWYYSFUDOR-UHFFFAOYSA-N
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Description

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

2-(aminomethyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKUXWYYSFUDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds through reactions such as Friedel-Crafts acylation, followed by reduction and substitution reactions . The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride is a synthetic compound characterized by its unique trifluoromethyl group, which enhances its biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14F3N2O
  • CAS Number : 1272181-89-1

The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and biological interactions.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency in various biological assays. The mechanisms through which 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide exerts its effects include:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can modulate enzyme interactions, potentially enhancing inhibition rates in target enzymes.
  • Antiproliferative Effects : Studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular processes such as DNA replication and repair.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring trifluoromethyl groups. For instance, a related study demonstrated that a structurally similar compound exhibited significant antiproliferative activity against pancreatic cancer cell lines:

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal)0.36

These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.

Neuropharmacological Effects

The trifluoromethyl group has been associated with increased activity at neurotransmitter receptors. Preliminary data suggests that this compound may influence serotonin uptake, thereby impacting mood regulation and anxiety disorders.

Case Studies and Research Findings

  • Antiproliferative Activity : A study assessed the effect of a related compound on pancreatic cancer cells, revealing significant reductions in cell viability at low concentrations, suggesting a promising therapeutic avenue for treatment-resistant cancers .
  • Enzyme Inhibition Studies : Similar compounds have been shown to inhibit enzymes involved in cancer progression, indicating that 3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide could serve as a lead compound for drug development targeting these pathways .
  • Structure-Activity Relationship (SAR) : The incorporation of the trifluoromethyl group has been linked to enhanced binding affinity in receptor interactions, suggesting modifications to existing drug scaffolds could yield more effective therapies .

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